N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-15(10-13)19-26-22-28(27-19)17(12-31-22)8-9-24-20(29)21(30)25-16-7-6-14(2)18(23)11-16/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXFAJHPVJQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazole and triazole derivatives, it may interact with its targets through hydrogen bonding and dipole interactions.
Biochemical Pathways
Thiazole and triazole derivatives have been found to be involved in a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiazolo-triazole core, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 425.89 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole and triazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. In vitro evaluations showed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the inhibition of specific enzymes and pathways critical for cancer cell survival .
Case Study:
In a recent study, a derivative similar to the compound was tested against MCF-7 cells, showing a cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapy agents . This suggests potential as an alternative therapeutic agent.
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiazole and triazole derivatives have shown promise in various pharmacological activities:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. For instance, compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that triazole derivatives could inhibit the growth of breast cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the disruption of microtubule assembly during mitosis .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Research indicates that triazole derivatives possess broad-spectrum antimicrobial properties.
Data Table: Antimicrobial Activity
Sodium Channel Blockade
This compound has been identified as a selective blocker of the Nav 1.7 sodium channel, which is implicated in pain pathways.
Case Study:
A patent describes the use of this compound in formulations aimed at treating chronic pain disorders by selectively inhibiting Nav 1.7 channels with high potency and selectivity .
Fungicidal Activity
The thiazole and triazole components of the compound contribute to its fungicidal properties. Research has shown that such compounds can effectively manage fungal diseases in crops.
Data Table: Fungicidal Efficacy
Plant Growth Regulation
Studies have suggested that triazole-based compounds can act as plant growth regulators, enhancing growth and yield in various crops.
Case Study:
Field trials indicated that application of such compounds improved the yield of wheat by up to 20%, attributed to improved nutrient uptake and stress tolerance .
Synthesis of Novel Polymers
The unique structure of this compound allows for its use in synthesizing novel polymers with enhanced properties.
Case Study:
Research has explored the incorporation of this compound into polymer matrices to create materials with improved thermal stability and mechanical strength .
Nanomaterials Development
The compound's ability to coordinate with metal ions positions it as a precursor for developing nanomaterials with potential applications in electronics and catalysis.
Data Table: Properties of Nanomaterials Derived from the Compound
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Electrical Conductivity | 10^-5 S/cm |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The oxalamide class includes compounds with diverse substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chloro-4-methylphenyl group may enhance metabolic stability compared to S336’s methoxy groups, which are prone to demethylation .
- Heterocyclic Moieties : The thiazolo-triazole core in the target compound contrasts with S336’s pyridyl group and triazolo-thiadiazole systems in antimicrobial agents. Thiazolo-triazoles may offer improved π-π stacking or hydrogen-bonding interactions for receptor binding .
Key Observations :
- Yields for triazolo-thiadiazoles (~49%) and triazine derivatives (33–66%) suggest that multi-step syntheses of fused heterocycles (e.g., thiazolo-triazoles) may face efficiency challenges.
- Oxalamide syntheses often employ chloroacetyl chloride and bases like triethylamine, as seen in compound 4 , which may parallel the target compound’s synthesis.
Physicochemical Properties
Available data for analogs highlights trends in stability and solubility:
Key Observations :
- The trifluoromethyl group in 1c increases lipophilicity, whereas the target’s m-tolyl group may balance solubility and membrane permeability.
- Metabolic Stability: Oxalamides like S336 undergo rapid hepatic metabolism without amide cleavage , suggesting the target compound’s amide bonds may also remain intact.
Q & A
Q. What are the key structural features of N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how do they influence its bioactivity?
The compound features three critical structural motifs:
- Oxalamide backbone : Facilitates hydrogen bonding with biological targets, enhancing receptor affinity.
- Thiazolo[3,2-b][1,2,4]triazole core : Contributes to π-π stacking interactions and potential enzyme inhibition.
- Aromatic substituents (3-chloro-4-methylphenyl and m-tolyl) : Influence lipophilicity and target specificity, as chloro and methyl groups enhance membrane penetration and metabolic stability .
Structural analogs with these motifs exhibit antimicrobial, anticancer, and anti-inflammatory activities, suggesting similar mechanisms for this compound .
Q. What synthetic strategies are employed for synthesizing this compound, and what critical reaction conditions must be controlled?
Synthesis typically involves:
Stepwise coupling : Formation of the thiazolo-triazole core via cyclization reactions under controlled pH and temperature .
Oxalamide linkage : Reaction of activated oxalyl chloride with amine intermediates, requiring anhydrous conditions and catalysts like triethylamine .
Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .
Critical conditions include:
- Temperature : 70–80°C for cyclization to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.8–8.2 ppm .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 457.9 for [M+H]) .
- Infrared (IR) spectroscopy : Detects amide C=O stretches (~1650 cm) and triazole C-N vibrations (~1500 cm) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while maintaining purity?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .
- In-line analytics : Use HPLC or FTIR for real-time monitoring to minimize impurities .
For example, highlights DoE integration for optimizing diazomethane synthesis, applicable here for reaction parameter refinement.
Q. What in silico approaches predict pharmacological targets, and how can predictions be validated?
- Molecular docking : Use software like AutoDock to model interactions with kinases or bacterial enzymes (e.g., DNA gyrase) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
provides bond angle data from B3LYP/SDD calculations, aiding in force field parameterization for accurate docking.
Q. How should discrepancies in biological activity data (e.g., antimicrobial vs. anticancer efficacy) be addressed?
- Strain-specific assays : Test against a panel of bacterial strains (e.g., Gram-positive vs. Gram-negative) to identify selectivity .
- Cellular uptake studies : Use fluorescence labeling to correlate intracellular accumulation with potency .
- SAR analysis : Modify substituents (e.g., replacing m-tolyl with p-fluorophenyl) to isolate activity contributors .
notes that thiazolo-triazole analogs show variable activity depending on substituent electronic properties.
Q. What strategies improve aqueous solubility without compromising the pharmacophore?
- Prodrug design : Introduce phosphate or glycoside groups at the oxalamide nitrogen for transient solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to stabilize the compound in aqueous media .
highlights PEG-400 as a reaction medium, suggesting its utility in solubility enhancement.
Q. How can SAR studies elucidate the role of the m-tolyl group in bioactivity?
- Synthesize analogs : Replace m-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Biological testing : Compare IC values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Computational analysis : Calculate electrostatic potential maps to correlate substituent effects with binding affinity .
demonstrates how modifying aryl groups in thiazolo-triazole derivatives alters antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
